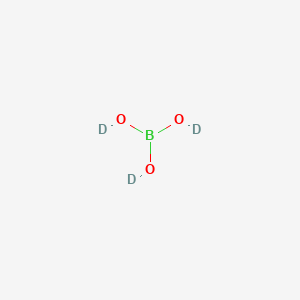
Calcium-40
概述
描述
Calcium-40 is a naturally occurring isotope of calcium, which is an alkaline earth metal with the atomic number 20. It constitutes approximately 96.94 percent of naturally occurring calcium . This compound is stable and does not undergo radioactive decay, making it a significant isotope in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Calcium-40 can be isolated from natural calcium sources through isotope separation techniques. One common method is the use of mass spectrometry, which separates isotopes based on their mass-to-charge ratio. Another method involves chemical processes that exploit slight differences in the chemical behavior of calcium isotopes.
Industrial Production Methods: In industrial settings, this compound is typically obtained through the fractional distillation of calcium compounds. This process involves converting calcium compounds into a gaseous state and then separating the isotopes based on their boiling points. The production of this compound is often carried out in specialized facilities equipped with advanced separation technologies.
Types of Reactions:
Oxidation: this compound reacts with oxygen to form calcium oxide (CaO). This reaction is exothermic and occurs readily at elevated temperatures. [ 2 \text{Ca} + \text{O}_2 \rightarrow 2 \text{CaO} ]
Reduction: this compound can be reduced from its compounds using strong reducing agents like sodium or magnesium.
Substitution: this compound can undergo substitution reactions with halogens to form calcium halides, such as calcium chloride (CaCl₂). [ \text{Ca} + \text{Cl}_2 \rightarrow \text{CaCl}_2 ]
Common Reagents and Conditions:
Oxygen: Used in oxidation reactions to form calcium oxide.
Halogens: Used in substitution reactions to form calcium halides.
Strong Reducing Agents: Used in reduction reactions to isolate calcium from its compounds.
Major Products:
Calcium Oxide (CaO): Formed from oxidation reactions.
Calcium Halides (e.g., CaCl₂): Formed from substitution reactions.
科学研究应用
Calcium-40 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies of calcium metabolism and transport in biological systems.
Medicine: Utilized in diagnostic techniques, such as calcium imaging, to monitor calcium levels in the body.
作用机制
Calcium-40 exerts its effects primarily through its role as a calcium ion (Ca²⁺). In biological systems, calcium ions are crucial for various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. Calcium ions interact with specific proteins and receptors, triggering a cascade of biochemical events that lead to physiological responses .
相似化合物的比较
- Calcium-42
- Calcium-43
- Calcium-44
- Calcium-46
- Calcium-48
Comparison: Calcium-40 is unique due to its high natural abundance and stability. Unlike some other calcium isotopes, such as calcium-41, which is radioactive, this compound does not undergo radioactive decay, making it more suitable for long-term studies and applications. Additionally, this compound’s stable nature allows it to be used in a wide range of scientific and industrial applications without the concerns associated with radioactivity .
属性
IUPAC Name |
calcium-40 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRJOBELJOOCE-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[40Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161493 | |
| Record name | Calcium, isotope of mass 40 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
39.9625908 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-94-5 | |
| Record name | Calcium, isotope of mass 40 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014092945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium, isotope of mass 40 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)











